molecular formula C36H41Cl2F3N6O2 B610418 Pan-RAS-IN-1

Pan-RAS-IN-1

Cat. No.: B610418
M. Wt: 717.6 g/mol
InChI Key: GMDFJPPJWWJNKF-UHFFFAOYSA-N
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Description

Pan-RAS-IN-1 is a chemical compound known for its ability to inhibit the activity of Ras proteins. Ras proteins are small guanine nucleotide-binding proteins that play a crucial role in cell signaling pathways, regulating cell proliferation, growth, and survival. Mutations in Ras proteins are often associated with various types of cancers, making Ras inhibitors like this compound valuable in cancer research and treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pan-RAS-IN-1 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Pan-RAS-IN-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Pan-RAS-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

Pan-RAS-IN-1 exerts its effects by binding to Ras proteins and disrupting their interaction with downstream effectors. This binding induces a conformational change in the Ras protein, preventing it from activating signaling pathways that promote cell proliferation and survival. The compound specifically targets the Switch II pocket on Ras proteins, which is crucial for their activation and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Pan-RAS-IN-1

This compound is unique in its ability to inhibit multiple Ras isoforms (HRas, KRas, and NRas) and its potential to overcome resistance mechanisms associated with other Ras inhibitors. Its broad-spectrum activity makes it a valuable tool in cancer research and drug development .

Properties

IUPAC Name

4-amino-N-[3-[5-[[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]methyl]-3-[4-(trifluoromethoxy)phenyl]indol-1-yl]propyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H41Cl2F3N6O2/c37-31-3-1-4-32(38)30(31)23-46-19-17-45(18-20-46)22-25-5-10-33-28(21-25)29(26-6-8-27(9-7-26)49-36(39,40)41)24-47(33)16-2-13-44-34(48)35(42)11-14-43-15-12-35/h1,3-10,21,24,43H,2,11-20,22-23,42H2,(H,44,48)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDFJPPJWWJNKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C(=O)NCCCN2C=C(C3=C2C=CC(=C3)CN4CCN(CC4)CC5=C(C=CC=C5Cl)Cl)C6=CC=C(C=C6)OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H41Cl2F3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

717.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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